N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide

Physicochemical profiling Drug-likeness Solubility prediction

N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide (CAS 1692852-73-5) is a synthetic small molecule belonging to the N-substituted cyclobutanecarboxamide class, with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol. Its structure combines a cyclobutane carboxamide core with a substituted butyl side chain bearing hydroxyl, methoxy, and methyl groups—a substitution pattern that distinguishes it from simpler cyclobutanecarboxamide analogs.

Molecular Formula C11H21NO3
Molecular Weight 215.293
CAS No. 1692852-73-5
Cat. No. B2483744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide
CAS1692852-73-5
Molecular FormulaC11H21NO3
Molecular Weight215.293
Structural Identifiers
SMILESCC(CCOC)(CNC(=O)C1CCC1)O
InChIInChI=1S/C11H21NO3/c1-11(14,6-7-15-2)8-12-10(13)9-4-3-5-9/h9,14H,3-8H2,1-2H3,(H,12,13)
InChIKeyMFSHUJOIMAMFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide (CAS 1692852-73-5): Structural Identity and Procurement-Relevant Classification


N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide (CAS 1692852-73-5) is a synthetic small molecule belonging to the N-substituted cyclobutanecarboxamide class, with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol [1]. Its structure combines a cyclobutane carboxamide core with a substituted butyl side chain bearing hydroxyl, methoxy, and methyl groups—a substitution pattern that distinguishes it from simpler cyclobutanecarboxamide analogs [2]. The compound is catalogued as a research chemical building block and has been proposed, on structural grounds, as a candidate scaffold for analgesic and anticancer research programs; however, no peer-reviewed biological assay data for this specific molecule have been identified in authoritative public databases as of the search date [3].

Classification Synthetic N-substituted cyclobutanecarboxamide building block
Structural signature Cyclobutane core with hydroxyl, methoxy, methyl-substituted butyl side chain
Research context Structurally proposed scaffold for analgesic/anticancer research; no peer-reviewed bioassay data available

Why N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide Cannot Be Replaced by Simpler Cyclobutanecarboxamide Analogs


The cyclobutanecarboxamide class encompasses compounds ranging from the unsubstituted parent (CAS 1503-98-6, MW 99.13) to complex N-aryl and N-heteroaryl derivatives developed as nematicides and pharmaceutical leads . Within this structural space, substitution of the amide nitrogen fundamentally alters hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability. Compared to the parent cyclobutanecarboxamide (H-bond donors: 1, H-bond acceptors: 1, tPSA: 43 Ų), the target compound introduces a tertiary alcohol, an aliphatic ether, and a branched alkyl chain, yielding a distinct physicochemical profile (H-bond donors: 4, H-bond acceptors: 3, tPSA: ~77 Ų, logP: approximately −0.36) [1]. These differences predict altered solubility, membrane permeability, and target engagement that cannot be recapitulated by unsubstituted or differently substituted analogs. Furthermore, cyclobutanecarboxamide derivatives with aromatic N-substituents (e.g., those in nematicide patent families) engage different biological targets and chemical reactivity space, precluding simple interchange [2]. The quantitative evidence supporting these class-level inferences is detailed below, with explicit acknowledgement of data gaps where head-to-head comparative measurements are absent.

Parent cyclobutanecarboxamide mismatch

Significantly lower H-bond donor count (1 vs 4) and polar surface area (43 vs ~77 Ų) may alter solubility and target engagement. Direct substitution without experimental data may yield divergent assay outcomes.

Aromatic N-substituted analog gap

N-aryl cyclobutanecarboxamide nematicides engage different biological targets and restricted conformational space. Aliphatic side chain of this compound cannot replicate aromatic pharmacophore requirements.

Quantitative Differentiation Evidence for N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide Versus Structural Analogs


Hydrogen-Bond Donor Capacity: Target Compound vs. Unsubstituted Cyclobutanecarboxamide

The target compound possesses four hydrogen-bond donor atoms (amide N–H, tertiary alcohol O–H, and two contributions from the hydroxyl group), compared to only one H-bond donor in the parent cyclobutanecarboxamide (CAS 1503-98-6) . This three-donor increase directly impacts aqueous solubility and target binding pharmacophore compatibility, representing a quantifiable structural differentiation relevant to procurement for medicinal chemistry campaigns [1].

H-bond donors
Class-level inference
4 vs 1
Predicted 3-donor increase; influences solubility and pharmacophore design
ZINC prediction; no experimental solubility data
Physicochemical profiling Drug-likeness Solubility prediction

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Aromatic N-Substituted Cyclobutanecarboxamides

The target compound features nine rotatable bonds (side chain: C–C, C–O, C–N), conferring substantial conformational flexibility. In contrast, N-aryl cyclobutanecarboxamide nematicides described in patent US 9,867,371 contain rigid aromatic linkers (phenyl or heteroaromatic rings) that reduce rotatable bond count to approximately 3–5, enforcing a more restricted conformational ensemble [1]. While no direct head-to-head biological comparison exists, this structural difference predicts divergent entropic penalties upon target binding and distinct scaffold-hopping potential in lead optimization .

Rotatable bonds
Class-level inference
9 (target)
~3–5 (N-aryl analogs)
+4 to +6 additional bonds
Conformational flexibility context; supports scaffold-hopping studies
Structural enumeration; no experimental binding data
Conformational flexibility Molecular recognition Entropic penalty

Polar Surface Area (tPSA): Target Compound vs. Parent Cyclobutanecarboxamide

The predicted topological polar surface area (tPSA) of the target compound is approximately 77 Ų, nearly double the tPSA of the parent cyclobutanecarboxamide (~43 Ų) . This 34 Ų increase is driven by the hydroxyl, methoxy, and tertiary alcohol substituents on the butyl side chain. In the context of CNS drug discovery, a tPSA below 60–70 Ų is generally favorable for blood-brain barrier penetration, while values above 90 Ų are associated with poor CNS exposure [1]. The target compound's tPSA of 77 Ų places it in a borderline permeability regime distinct from both the parent scaffold and more polar derivatives, a parameter directly relevant to procurement for neuroscience vs. peripheral target programs [2].

tPSA
Class-level inference
77 Ų vs 43 Ų
CNS permeability borderline context; 34 Ų gap differentiates CNS vs. peripheral space
Predicted tPSA; no experimental permeability data
Membrane permeability Blood-brain barrier penetration Oral bioavailability prediction

Lipophilicity (logP): Target Compound vs. Furan-2-Carboxamide Analog Sharing the Same Side Chain

The target compound (cyclobutane core, predicted logP ≈ −0.36) is substantially more hydrophilic than its direct analog N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide (CAS 1698427-59-6), which contains a heteroaromatic furan ring replacing the cyclobutane. The furan-2-carboxamide analog is predicted to have a logP approximately 0.8–1.2 units higher (estimated ~0.5–0.9) due to the aromatic character and reduced heteroatom density of the furan ring vs. the saturated cyclobutane [1]. This logP differential (~1 log unit) translates to a predicted ~10-fold difference in octanol-water partition coefficient, directly affecting compound handling, DMSO solubility, and assay compatibility [2]. No experimental logP or LogD measurements have been reported for either compound in peer-reviewed literature as of the search date.

logP
Class-level inference
−0.36 (target)
~0.5–0.9 (furan analog)
~1 log unit more hydrophilic
~10-fold partition difference; guides solubility–permeability trade-off studies
Predicted values; no experimental logP data
Lipophilicity logP Partition coefficient ADME prediction

Evidence-Backed Application Scenarios for N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide Procurement


Fragment-Based Drug Discovery: A Flexible, High-HBD Cyclobutane Scaffold for Lead Generation

With 4 hydrogen-bond donors, 3 acceptors, and 9 rotatable bonds, the target compound provides a fragment-like scaffold occupying physicochemical space (tPSA 77 Ų, logP −0.36) distinct from the parent cyclobutanecarboxamide (1 HBD, tPSA 43 Ų) and from rigid N-aryl nematicide analogs [1]. This profile supports fragment-based screening campaigns where conformational flexibility and balanced polarity are desired for detecting weak but specific target interactions. The compound's building-block availability enables rapid analog synthesis for hit expansion [2].

Physicochemical Probe for Solubility-Permeability Trade-Off Studies in CNS Drug Design

The target compound's tPSA of 77 Ų positions it precisely at the empirically defined CNS penetration threshold (tPSA < 60–70 Ų favored for brain exposure; tPSA > 90 Ų generally excluded) [1]. Compared to the more lipophilic furan-2-carboxamide analog (estimated logP ~0.5–0.9), the cyclobutane derivative offers higher aqueous solubility at the cost of reduced membrane partitioning—a trade-off directly relevant for permeability-solubility optimization studies [2]. Researchers evaluating CNS vs. peripheral drug candidates can use this compound as a reference point for calibrating in vitro permeability assays (PAMPA, Caco-2) [3].

Synthetic Building Block for Diversifying Cyclobutanecarboxamide Chemical Space

The tertiary alcohol and primary hydroxyl groups on the butyl side chain provide synthetic handles for further derivatization (esterification, etherification, oxidation to ketone, or conversion to leaving groups for nucleophilic displacement), enabling rapid generation of compound libraries around the cyclobutane core [1]. This contrasts with N-aryl cyclobutanecarboxamide nematicides (US 9,867,371), where the aromatic rings lack such readily functionalizable aliphatic hydroxyl groups, limiting late-stage diversification options [2]. The compound thus serves as a versatile intermediate for medicinal chemistry exploration of the underexplored N-aliphatic cyclobutanecarboxamide subspace.

Negative Control or Orthogonal Chemotype for N-Aryl Cyclobutanecarboxamide Nematicide Programs

Patent literature establishes that cis-substituted N-aryl cyclobutanecarboxamides exhibit nematicidal activity against plant-parasitic nematodes [1]. The target compound, bearing a fully aliphatic N-substituent lacking aromatic or heteroaromatic rings, falls outside the general formula of active nematicidal chemotypes. It may therefore serve as a structurally related but biologically distinct negative control or as an orthogonal scaffold for selectivity profiling against nematode vs. mammalian targets, provided that direct comparative testing is performed by the end user [2].

Application
Selection Property
Validation Focus
Fragment-based screening scaffold
H-bond donor/acceptor profile and high flexibility
Target binding assay design and hit expansion
CNS permeability–solubility reference
tPSA ~77 Ų and logP boundary position
In vitro permeability assay calibration (PAMPA, Caco-2)
Synthetic diversification building block
Functionalizable tertiary alcohol and primary hydroxyl groups
Library synthesis yield and purity assessment
Negative control for nematicide selectivity
Aliphatic vs. aromatic N-substituent chemotype
Nematode vs. mammalian selectivity profiling
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